molecular formula C20H17ClN4O2S B3409756 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide CAS No. 894021-75-1

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide

Cat. No. B3409756
CAS RN: 894021-75-1
M. Wt: 412.9 g/mol
InChI Key: QWINDQVEJHIIFF-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide” is a compound that has been studied for its potential anticancer properties . It belongs to a class of compounds known as thiazolo[3,2-b][1,2,4]triazoles . The molecular weight of this compound is 432.9g/mol and its molecular formula is C23H17ClN4OS .


Synthesis Analysis

The synthesis of this compound involves complex organic chemistry reactions. A series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols . The synthetic pathway for 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones was confirmed using X-ray analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple stages. The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamidein ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. The IR spectrum shows peaks at 3095 (NH), 3059 (CH, aromatic), 2575 (weak, SH), 1224 (C=S) . The 1H-NMR spectrum shows peaks at 13.60 (s, 1H, NH), 13.40 (s, 1H, NH), 7.75 (d, J = 8.0 Hz, 1H, H-6), 7.40–7.16 (m, 4H, H-4, H-5, H-3′ and H-5′), 7.01–6.93 (m, 2H, H-3 and H-4′), 6.82 (d, J = 8.2 Hz, 2H, H-2′ and H-6′) .

Scientific Research Applications

Anticancer Activity

This compound, as part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, has been associated with anticancer activity . It has shown promising results against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties . It has been found to be effective against various bacterial strains, making it a potential candidate for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

The compound has shown analgesic and anti-inflammatory activities . This suggests potential applications in the development of pain relief and anti-inflammatory medications .

Antioxidant Activity

The compound has also been associated with antioxidant activity . Antioxidants are crucial in protecting the body from damage caused by harmful molecules called free radicals.

Antiviral Activity

The compound has demonstrated antiviral properties . This suggests potential applications in the development of antiviral drugs .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes .

Antitubercular Agents

The compound has shown potential as an antitubercular agent . This suggests potential applications in the treatment of tuberculosis .

Cardiovascular Disorders

The compound has been utilized in the treatment of cardiovascular disorders . This suggests potential applications in the development of cardiovascular drugs .

Mechanism of Action

The compound has shown superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin . This suggests that it may have potential as an anticancer agent.

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The compound has shown promising anticancer activity, suggesting that it could be a potential candidate for further development as an anticancer drug . Further studies are needed to fully understand its mechanism of action and to optimize its structure for better efficacy and safety .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-27-17-8-4-14(5-9-17)19(26)22-11-10-16-12-28-20-23-18(24-25(16)20)13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWINDQVEJHIIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide
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N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide
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N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide
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N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide
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N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide
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N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide

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